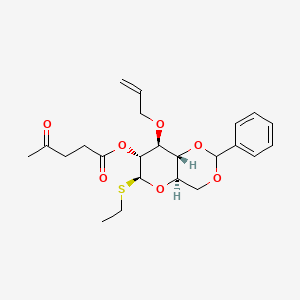
3-(4-(Tert-butyl)phenyl)-N-(4-fluorobenzyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Tert-butyl)phenyl)-N-(4-fluorobenzyl)acrylamide is an organic compound that features a tert-butyl group, a fluorobenzyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butyl)phenyl)-N-(4-fluorobenzyl)acrylamide typically involves the following steps:
Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenol with isobutene in the presence of an acid catalyst to form 4-tert-butylphenol.
Introduction of the fluorobenzyl group: The 4-tert-butylphenyl intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to form the N-(4-fluorobenzyl)-4-tert-butylphenyl intermediate.
Formation of the acrylamide moiety: Finally, the N-(4-fluorobenzyl)-4-tert-butylphenyl intermediate is reacted with acryloyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tert-butyl)phenyl)-N-(4-fluorobenzyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(4-(Tert-butyl)phenyl)-N-(4-fluorobenzyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butyl)phenyl)-N-(4-fluorobenzyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the acrylamide and fluorobenzyl moieties.
N-(4-Fluorobenzyl)acrylamide: Contains the acrylamide and fluorobenzyl groups but lacks the tert-butylphenyl group.
4-Fluorobenzyl chloride: Contains the fluorobenzyl group but lacks the acrylamide and tert-butylphenyl groups.
Uniqueness
The presence of the tert-butyl group provides steric hindrance, while the fluorobenzyl group introduces electronic effects that can influence the compound’s behavior in various reactions .
Properties
Molecular Formula |
C20H22FNO |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C20H22FNO/c1-20(2,3)17-9-4-15(5-10-17)8-13-19(23)22-14-16-6-11-18(21)12-7-16/h4-13H,14H2,1-3H3,(H,22,23) |
InChI Key |
GDTZBONKVKGENM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





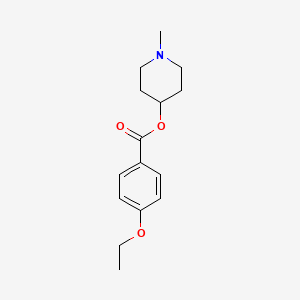

![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)

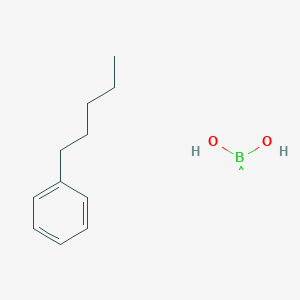
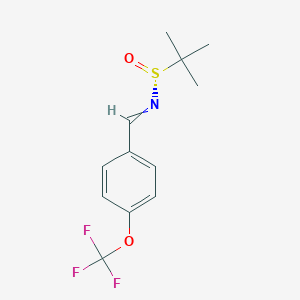
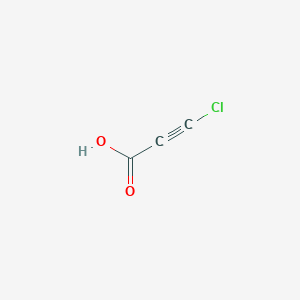
![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)

![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
